N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide
Übersicht
Beschreibung
N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, making it a promising anticancer drug candidate.
Wirkmechanismus
CX-5461 selectively targets cancer cells that have high levels of N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide transcription. It binds to the DNA template and prevents the recruitment of RNA polymerase I, which is responsible for transcribing N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide. This leads to a reduction in ribosome production and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have minimal toxicity to normal cells, making it a promising anticancer drug candidate. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CX-5461 in lab experiments is its specificity for cancer cells with high levels of N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide transcription. This allows for targeted treatment of cancer cells while minimizing toxicity to normal cells. One limitation is that CX-5461 has a short half-life and requires frequent dosing.
Zukünftige Richtungen
There are several potential future directions for research on CX-5461. One area of interest is in combination therapy with other anticancer drugs to increase efficacy. Another area of interest is in identifying biomarkers that can predict response to CX-5461 treatment. Additionally, there is potential for CX-5461 to be used in the treatment of other diseases, such as neurodegenerative disorders, that are associated with dysregulated N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide transcription.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. Its mechanism of action involves inhibiting the transcription of N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide, which is necessary for the production of ribosomes and cell growth.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylethyl)-N'-cyclopropyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(12(16)14-10-5-6-10)13-8-7-9-3-1-2-4-9/h9-10H,1-8H2,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDRPJBFMZXLOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylethyl)-N'-cyclopropylethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.